Product packaging for 6-ethenyl-6H-indolo[2,3-b]quinoxaline(Cat. No.:CAS No. 57948-84-2)

6-ethenyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2752623
CAS No.: 57948-84-2
M. Wt: 245.285
InChI Key: YLTCIFYRTJGNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethenyl-6H-indolo[2,3-b]quinoxaline is a synthetic planar fused heterocyclic compound based on the 6H-indolo[2,3-b]quinoxaline scaffold, which is recognized in medicinal chemistry as a valuable template for developing novel biologically active molecules . This scaffold is known to function primarily as a DNA intercalator, and the thermal stability of the resulting compound-DNA complex is a key parameter for its biological activity . The planar structure allows the molecule to insert between DNA base pairs, and the nature of the substituent at the 6-position, such as the ethenyl group in this compound, can influence the binding affinity and biological profile . Researchers are interested in indolo[2,3-b]quinoxaline derivatives for their potential pharmacological activities, which include serving as core structures for anticancer and antiviral agent development . Some highly active analogues have also demonstrated significant multidrug resistance (MDR) modulating activity . The incorporation of specific side chains, including alkenyl groups like ethenyl, is a common strategy to optimize the solubility, bioavailability, and DNA-binding properties of these scaffolds for research purposes . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3 B2752623 6-ethenyl-6H-indolo[2,3-b]quinoxaline CAS No. 57948-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethenylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-19-14-10-6-3-7-11(14)15-16(19)18-13-9-5-4-8-12(13)17-15/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCIFYRTJGNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Ethenyl 6h Indolo 2,3 B Quinoxaline

Strategies for the Synthesis of the Indolo[2,3-b]quinoxaline Core

The construction of the foundational indolo[2,3-b]quinoxaline ring system is most commonly achieved through condensation and cyclization reactions. These methods provide a versatile and efficient entry point to the core scaffold, which can then be further functionalized.

Condensation Reactions with o-Phenylenediamine (B120857) and Isatin (B1672199) Derivatives

The most prevalent and historically significant method for synthesizing the indolo[2,3-b]quinoxaline core is the acid-catalyzed condensation of an o-phenylenediamine with an isatin (indole-2,3-dione) derivative. nih.govresearchgate.net This reaction is typically performed in a suitable solvent such as boiling acetic acid or ethanol. nih.govresearchgate.net The mechanism involves the initial reaction between one of the amino groups of the o-phenylenediamine and the ketone at the 3-position of the isatin, followed by an intramolecular cyclization and dehydration to form the fused quinoxaline (B1680401) ring.

The versatility of this method lies in the commercial availability of a wide range of substituted o-phenylenediamines and isatins, allowing for the introduction of various functional groups onto both the benzene (B151609) and indole (B1671886) portions of the final molecule. For instance, using substituted isatins can lead to derivatives with substituents on the indole ring, while employing different o-phenylenediamines introduces diversity on the quinoxaline moiety. researchgate.netpharmascholars.com Modern variations of this reaction utilize catalysts like palladium acetate (B1210297) or employ microwave irradiation to improve yields and reduce reaction times. researchgate.net

Table 1: Examples of Catalysts and Conditions for Indolo[2,3-b]quinoxaline Core Synthesis

ReactantsCatalyst/Solvent SystemOutcome
Isatin and o-phenylenediamineBoiling Acetic Acid6H-indolo[2,3-b]quinoxaline
Substituted Isatins and o-phenylenediaminesPalladium Acetate/TriphenylphosphineSubstituted 6H-indolo[2,3-b]quinoxalines
1-(2-Bromoethyl)-indole-2,3-dione and 1,2-diaminobenzeneBoiling Acetic Acid6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline

Cyclization Approaches for Heterocycle Formation

Alternative strategies for forming the indolo[2,3-b]quinoxaline core involve building the quinoxaline or indole ring onto a pre-existing complementary structure. One such advanced approach utilizes a palladium-catalyzed intramolecular C-N coupling and C-H activation sequence. nih.govrsc.org This method can start from precursors like 2,3-dibromoquinoxaline (B1596595), which undergoes reactions to build the fused indole ring. rsc.org Another modern route involves a sequence of a Buchwald-Hartwig cross-coupling reaction followed by an intramolecular oxidative cyclodehydrogenation to yield the target scaffold. researchgate.net These methods offer alternative pathways that can be advantageous for creating specific substitution patterns that are not easily accessible through the traditional condensation route.

Ethenyl Group Introduction and Regioselective Functionalization at the 6-Position

The nitrogen atom at the 6-position of the 6H-indolo[2,3-b]quinoxaline core is a key handle for introducing a variety of substituents, including the ethenyl group, thereby modulating the molecule's properties. escholarship.org

Alkylation and Arylation Methods for N-Substitution

The N-H proton at the 6-position is acidic and can be readily deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form an anion. This nucleophilic nitrogen can then react with various electrophiles in standard N-alkylation or N-arylation reactions. chalmers.se

Alkylation is commonly achieved using alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in a polar aprotic solvent like dimethylformamide (DMF). escholarship.org For example, reacting 6H-indolo[2,3-b]quinoxaline with an excess of dibromoethane in the presence of potassium carbonate leads to the formation of 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline. researchgate.netnih.gov This intermediate is particularly important for the synthesis of the target ethenyl compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation of the indolo[2,3-b]quinoxaline core, allowing for the introduction of various aryl and heteroaryl substituents. rsc.org

Specific Methodologies for Ethenyl Moiety Incorporation

Direct N-vinylation of the 6H-indolo[2,3-b]quinoxaline scaffold is challenging and not widely reported. However, a robust and practical two-step indirect method can be employed to introduce the ethenyl group.

This strategy involves the synthesis of a 6-(2-haloethyl) intermediate, followed by an elimination reaction. Specifically, 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline, which can be synthesized from the condensation of 1-(2-bromoethyl)-indole-2,3-dione and o-phenylenediamine, serves as an excellent precursor. researchgate.netnih.gov Treatment of this bromoethyl derivative with a non-nucleophilic strong base, such as 1,8-diazabicycloundec-7-ene (DBU) or potassium tert-butoxide, will induce an E2 elimination (dehydrohalogenation) to yield the desired product, 6-ethenyl-6H-indolo[2,3-b]quinoxaline. This synthetic route provides a reliable and accessible pathway to the target molecule.

Derivatization and Analogue Synthesis for Scaffold Diversification

The this compound molecule is a versatile platform for further chemical modifications, enabling the creation of a wide array of analogues for structure-activity relationship (SAR) studies. The reactivity of the core structure and the newly introduced vinyl group can be exploited for diversification.

The aromatic rings of the indoloquinoxaline core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. google.com Furthermore, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to attach various aryl, vinyl, or alkynyl groups to halogenated derivatives of the scaffold.

The ethenyl group at the 6-position is itself a reactive handle for numerous chemical transformations. For example, it can undergo:

Addition reactions: Halogens, hydrogen halides, and other reagents can be added across the double bond.

Oxidation: The double bond can be cleaved by ozonolysis to form an aldehyde or oxidized to an epoxide or a diol.

Polymerization: The vinyl monomer could potentially be used to create novel polymers incorporating the indolo[2,3-b]quinoxaline moiety.

Heck coupling: The vinyl group can participate as a coupling partner to introduce further complexity.

Through the combination of these synthetic strategies, a diverse library of analogues based on the this compound scaffold can be generated, facilitating the exploration of their potential applications.

Synthesis of Substituted Indolo[2,3-b]quinoxaline Derivatives

The synthesis of the indolo[2,3-b]quinoxaline scaffold, the core of this compound, is a focal point of research due to the significant biological activities exhibited by its derivatives. imist.majocpr.com A variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling methods. researchgate.net

The most frequently employed synthetic route involves the condensation of substituted isatins (indole-2,3-diones) with o-phenylenediamines. researchgate.netnih.gov This reaction is typically catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid. researchgate.net For instance, condensing o-phenylenediamine with isatin in refluxing glacial acetic acid directly yields the parent indolo[2,3-b]quinoxaline. jocpr.com Variations of this method include the use of different solvents and catalysts to optimize yields and reaction times. One approach utilizes refluxing xylene for the condensation of 1-long chain alkyl-isatins with o-phenylenediamine to produce 6-alkyl-6H-indolo[2,3-b]quinoxalines. imist.maresearchgate.net Similarly, reacting isatin derivatives with 1,2-diaminocyclohexane in refluxing methanol (B129727) with an acetic acid catalyst yields 1,2,3,4-tetrahydro-indolo[2,3-b]quinoxalines. imist.maresearchgate.net

More advanced and versatile methods have emerged, relying on transition-metal catalysis. researchgate.net These include the Buchwald–Hartwig cross-coupling reaction, which has been successfully used in a sequential strategy. nih.govmdpi.com This approach involves an initial Buchwald–Hartwig amination followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH reaction) to construct the polycyclic system. nih.govmdpi.com Palladium-catalyzed reactions, such as the Suzuki coupling of 2,3-dibromoquinoxaline with 2-bromophenylboronic acid, also provide a pathway to the indolo[2,3-b]quinoxaline core. researchgate.net Furthermore, ruthenium(II)-catalyzed tandem ortho-C-H functionalization of 2-arylquinoxalines with sulfonyl azides offers an effective route to a wide array of N-substituted 6H-indolo[2,3-b]quinoxalines in high yields. researchgate.net

The N6 position of the indolo[2,3-b]quinoxaline scaffold, where the ethenyl group is located in the target compound, serves as a key point for derivatization. acs.org After the formation of the core structure, this nitrogen can be alkylated using various reagents. For example, methylation has been achieved using iodomethane. acs.org The synthesis of 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline is accomplished through the condensation of 1-(2-bromoethyl)-indole-2,3-dione with 1,2-diaminobenzene, which can then be reacted with amines to introduce further substitutions. nih.gov This suggests that a 6-ethenyl group could be introduced by N-alkylation with a suitable vinyl-containing electrophile.

Table 1: Selected Synthetic Methodologies for Indolo[2,3-b]quinoxaline Derivatives
Starting MaterialsReagents/CatalystReaction TypeProduct TypeReference
Isatin and o-phenylenediamineGlacial acetic acid, refluxCondensationIndolo[2,3-b]quinoxaline jocpr.com
1-Alkyl-isatins and o-phenylenediamineXylene, refluxCondensation6-Alkyl-6H-indolo[2,3-b]quinoxalines imist.maresearchgate.net
2-(2-Bromophenyl)quinoxaline and AminesPd(OAc)₂, dppf, microwaveBuchwald-Hartwig Coupling / SNHSubstituted Indolo[2,3-b]quinoxalines nih.gov
2-Arylquinoxalines and Sulfonyl azideRu(II) catalyst, DDQC-H Functionalization / CyclizationN-Substituted 6H-indolo[2,3-b]quinoxalines researchgate.net
1-(2-Bromoethyl)-indole-2,3-dione and 1,2-DiaminobenzeneAcetic acid, boilingCondensation6-Bromoethyl-6H-indolo[2,3-b]quinoxaline nih.gov

Hybrid Molecule Design Integrating Complementary Pharmacophores

The strategy of creating hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity, is a powerful approach in medicinal chemistry. This design concept has been applied to the indolo[2,3-b]quinoxaline scaffold to develop novel compounds with potentially enhanced or multi-target activities. researchgate.net One approach involves merging haptophoric groups from two different drugs that share a similar mechanism of action. mdpi.com

A notable application of this strategy is the synthesis of indolo[2,3-b]quinoxaline-chloroquinoline hybrids. researchgate.net These molecules are designed by combining the indolo[2,3-b]quinoxaline core with the 4-aminoquinoline (B48711) structure found in the antimalarial drug chloroquine (B1663885). researchgate.net The aim is to develop agents that can overcome drug resistance mechanisms. researchgate.net Molecular docking studies of these hybrids have indicated strong binding affinities for proteins such as the P. falciparum chloroquine resistance transporter (PfCRT). researchgate.net

Another approach involves conjugating the indolo[2,3-b]quinoxaline scaffold with other biologically active fragments. For instance, new amide conjugates have been synthesized by linking hydroxycinnamic acids (HCAs) with 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), a synthetic analog of the natural alkaloid neocryptolepine. mdpi.com This work produced compounds with demonstrated dose-dependent effectiveness against pancreatic cancer cell lines. mdpi.com

The versatility of the indolo[2,3-b]quinoxaline system also extends to materials science, where hybrid materials have been created. researchgate.net In one study, the dipolar 6H-indolo[2,3-b]quinoxaline fragment was attached to larger polyaromatic hydrocarbons like fluoranthene (B47539) and triphenylene. researchgate.net The synthesis was achieved through a two-step procedure involving Sonogashira and Diels-Alder reactions, resulting in materials with specific electronic and photophysical properties. researchgate.net

Multi-Component Reactions and Green Chemistry Approaches in Scaffold Construction

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. Multi-component reactions (MCRs) and green chemistry principles have been increasingly applied to the synthesis of heterocyclic scaffolds like indolo[2,3-b]quinoxaline. mdpi.com MCRs are particularly advantageous as they allow for the synthesis of complex molecules in a single pot from three or more starting materials, which is efficient and atom-economical. mdpi.com

An example of a green synthetic approach is a visible light-induced, one-step reaction for N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines. nih.gov This method uses a 40% methanol aqueous solution as the reaction medium with KOH as the base and PEG-400 as an additive, avoiding toxic and expensive catalysts. nih.gov The use of water as a solvent, cost-effective reagents, and visible light as an energy source enhances the environmental friendliness of the process. nih.gov

The development of recyclable catalysts is another key aspect of green chemistry. Alumina-supported heteropolyoxometalates have been employed as efficient and recyclable catalysts for the synthesis of quinoxaline derivatives at room temperature. nih.gov This heterogeneous catalytic system allows for the straightforward condensation of o-phenylenediamines and 1,2-dicarbonyl compounds in high yields, with the catalyst being easily separated by filtration and reused. nih.gov

One-pot, three-component methodologies have also been developed for related fused heterocyclic systems. For example, a p-TsOH-mediated synthesis produces pyrrolo/indolo[1,2-a]quinoxalines under open-air heating conditions, demonstrating a transition-metal-free pathway. acs.org Other green procedures for quinoxaline synthesis involve simple physical methods like grinding or stirring at room temperature, which minimize energy consumption and the use of hazardous solvents. researchgate.net These approaches highlight a commitment to developing safer and more environmentally benign routes to valuable chemical structures. researchgate.netrsc.org

Purification and Characterization Techniques for this compound and Analogues

The isolation and structural confirmation of this compound and its analogues rely on a combination of standard and advanced analytical techniques. Following synthesis, purification is a critical step to remove unreacted starting materials, reagents, and byproducts.

Commonly, the crude product is purified by recrystallization. imist.maresearchgate.net Ethanol is a frequently used solvent for this purpose, yielding the purified solid compound upon cooling. imist.maresearchgate.netresearchgate.net When recrystallization is insufficient to achieve high purity, or for separating complex mixtures, column chromatography on silica (B1680970) gel is employed. mdpi.com The progress of the reaction and the purity of the fractions from chromatography are typically monitored by thin-layer chromatography (TLC). researchgate.net

Once a pure compound is obtained, its structure is elucidated using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the molecular structure.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. researchgate.net For example, in 6-alkyl-6H-indolo[2,3-b]quinoxalines, characteristic signals include a triplet for the N-CH₂ protons and multiplets in the aromatic region for the protons on the fused ring system. researchgate.net

¹³C NMR is used to identify the number and types of carbon atoms in the molecule, including those in the heterocyclic core and any substituents. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition. researchgate.net The electronic ionization (EI) technique often shows the molecular ion peak (M+), confirming the mass of the synthesized molecule. imist.ma

The physical properties of the synthesized compounds, such as melting point (mp), are also determined to assess their purity and for identification purposes. researchgate.net

Table 2: Example Characterization Data for Indolo[2,3-b]quinoxaline Analogues
CompoundYield (%)Melting Point (°C)Key ¹H NMR Data (δ ppm, Solvent)Key ¹³C NMR Data (δ ppm, Solvent)Reference
6-Decyl-6H-indolo[2,3-b]quinoxaline64110-1124.60 (t, 2H, NCH₂); 7.68-8.37 (m, Ar-H) (DMSO-d₆)41.44 (NCH₂); 110.75-148.94 (Ar-C) (DMSO-d₆) researchgate.net
6-Tetradecyl-6H-indolo[2,3-b]quinoxaline6698-1004.50 (t, 2H, NCH₂); 7.34-8.35 (m, Ar-H) (DMSO-d₆)43.13 (NCH₂); 111.47-149.24 (Ar-C) (DMSO-d₆) researchgate.net
2,3-Diphenylquinoxaline92127-1288.20–8.10 (m, 2H); 7.82–7.70 (m, 2H); 7.60—7.35 (m, 10H) (CDCl₃)153.6, 141.3, 139.2, 130.0, 129.9, 129.4, 128.9, 128.4 (CDCl₃) nih.gov
N-(2-Morpholinoethyl)-2-(quinoxalin-2-yl)thiophen-3-amine88130-1318.89 (s, 1H); 7.37-8.85 (m, Ar-H); 3.79 (t, 4H); 3.52 (q, 2H) (CDCl₃)152.7, 150.2, 144.1, 141.2, 139.1, 130.0, 129.1, 128.4, 127.5, 127.1, 117.6, 106.0, 67.1, 57.8, 53.6, 42.2 (CDCl₃) mdpi.com

Computational and in Silico Investigations of 6 Ethenyl 6h Indolo 2,3 B Quinoxaline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations for 6H-indolo[2,3-b]quinoxaline derivatives consistently focus on their interaction with DNA, and in some cases, with DNA-topoisomerase complexes. mdpi.com These studies are crucial for elucidating the binding modes and energetic favorability of these compounds at the molecular level.

The foundational interaction between the 6H-indolo[2,3-b]quinoxaline scaffold and its biological target is DNA intercalation. chalmers.seresearchgate.net The planar, aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This binding pose is primarily stabilized by several key non-covalent interactions:

π-Stacking: The defining interaction is the extensive π-π stacking between the planar indoloquinoxaline core and the DNA nucleobases (e.g., adenine, guanine, cytosine, thymine). This is a strong, stabilizing force that anchors the compound within the DNA helix. chalmers.se

Groove Binding of Side Chains: While the core intercalates, substituents at the N-6 position, such as the ethenyl group, are positioned within one of the DNA grooves, typically the minor groove. eurekaselect.comnih.govresearchgate.net The specific nature of the side chain dictates its interactions. These can include van der Waals forces with the groove walls and potentially hydrogen bonds, depending on the functional groups present. The orientation and composition of these side chains are critical determinants of binding affinity and sequence specificity. nih.gov

Electrostatic Interactions: Positively charged derivatives, often achieved through quaternization of nitrogen atoms in the side chain or the quinoxaline (B1680401) ring, can form favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further enhancing binding affinity. rsc.org

Spectroscopic studies, which are often used to validate docking results, confirm an intercalative binding mode, with evidence showing the planar chromophore of the derivatives orienting parallel to the DNA base pairs. chalmers.seresearchgate.net

Computational and experimental data reveal that 6H-indolo[2,3-b]quinoxaline derivatives bind to DNA with high affinity. Predicted and measured binding constants for monomeric derivatives are typically in the range of 10⁶ M⁻¹. researchgate.netnih.gov Dimeric versions of these compounds, where two indoloquinoxaline units are linked together, can achieve even higher affinities, with binding constants reaching approximately 10⁹ M⁻¹. researchgate.netnih.gov

The thermal stability of the resulting compound-DNA complex is a key energetic parameter that correlates with biological activity. eurekaselect.comnih.govresearchgate.net Highly active derivatives form more thermally stable complexes with DNA. eurekaselect.comnih.govresearchgate.net Furthermore, studies have shown that these compounds often exhibit a preference for binding to AT-rich regions within the DNA sequence. chalmers.seresearchgate.netnih.gov In silico docking of related indoloquinoline conjugates with DNA-topoisomerase II complexes has predicted very strong binding, with calculated inhibition constants (Ki) as low as 2.8 nM for certain derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies have been instrumental in correlating the physicochemical properties of 6H-indolo[2,3-b]quinoxaline derivatives with their biological activity, particularly their cytotoxicity against cancer cell lines like human leukemia (HL-60). nih.govtandfonline.com

To build robust QSAR models, a wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties. The primary categories of descriptors used in the QSAR analysis of 6H-indolo[2,3-b]quinoxaline derivatives are summarized below. tandfonline.comresearchgate.net

Descriptor CategoryDescriptionExamples
ConstitutionalDescribes the basic molecular composition and connectivity.Molecular Weight, Number of Rings, Number of Carbon Atoms
TopologicalCharacterizes the 2D representation of the molecule, including branching and shape.Wiener Index, Kappa Shape Indices
GeometricalDescribes the 3D properties of the molecule.Molecular Surface Area, Molecular Volume
PhysicochemicalRelates to properties like lipophilicity and polarity.LogP (octanol-water partition coefficient), Molar Refractivity
ElectronicDescribes the electronic environment of the molecule.Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy

By correlating these descriptors with experimentally determined cytotoxic activity (e.g., IC₅₀ values), QSAR models can predict the potency of new, unsynthesized compounds. The models generated for 6H-indolo[2,3-b]quinoxaline derivatives have provided clear guidance for structural modifications to enhance anticancer activity. nih.gov A key finding from these studies is that increased cytotoxic potency is associated with the incorporation of specific structural features at the N-6 position. nih.govtandfonline.comresearchgate.net The predictive models suggest that candidate structures should incorporate cyclic substituents or substituents that contain primary carbon atoms to achieve higher efficacy. nih.govtandfonline.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. Although specific MD simulation studies for 6-ethenyl-6H-indolo[2,3-b]quinoxaline are not prominently documented, this computational technique is a logical and powerful next step for analyzing its interaction with DNA.

MD simulations would allow researchers to:

Assess Complex Stability: Analyze the stability of the intercalated complex over a period of nanoseconds or longer, confirming whether the binding pose predicted by docking is maintained.

Observe Conformational Changes: Monitor changes in the conformation of both the indoloquinoxaline derivative and the DNA helix upon binding. This can reveal how the ligand induces or adapts to structural changes in its target.

Analyze Water and Ion Effects: Explicitly model the role of surrounding water molecules and ions, which can play a crucial role in mediating and stabilizing ligand-DNA interactions.

Calculate Binding Free Energy: Employ advanced computational methods like MM-PBSA or MM-GBSA to calculate the binding free energy, offering a more accurate prediction of binding affinity than the scoring functions used in molecular docking.

By providing a deeper understanding of the dynamic nature and stability of the ligand-DNA complex, MD simulations would be invaluable for the rational design and optimization of more potent 6H-indolo[2,3-b]quinoxaline-based therapeutic agents.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling (excluding toxicity)

In silico ADMET prediction utilizes computational models to estimate the pharmacokinetic properties of a molecule. For this compound, these predictions are derived from its chemical structure and comparison with databases of known compounds. Quinoxaline derivatives have been the subject of numerous in silico ADMET studies to assess their drug-likeness and potential for oral bioavailability. nih.govrsc.org These studies often employ a variety of computational models to predict key parameters.

Based on general characteristics of similar heterocyclic compounds, a hypothetical ADMET profile for this compound can be projected.

Table 1: Predicted ADMET and Physicochemical Properties (Hypothetical)

Parameter Predicted Value/Classification Significance
Molecular Weight ~271.3 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Lipophilicity) Moderate to High Influences absorption and membrane permeability
Aqueous Solubility Low May impact formulation and oral absorption
H-Bond Donors 0 Compliant with Lipinski's Rule of Five (<5)
H-Bond Acceptors 3 (N atoms) Compliant with Lipinski's Rule of Five (<10)
Caco-2 Permeability High Suggests good potential for intestinal absorption nih.gov
Human Intestinal Absorption (HIA) >90% Indicates high absorption from the GI tract
Plasma Protein Binding (PPB) High Affects the free fraction of the drug available for therapeutic action

Note: The values in this table are illustrative and represent typical predictions for a compound with this scaffold, pending specific computational analysis.

Theoretical Assessment of Cellular Uptake Mechanisms

The cellular uptake of a compound is fundamental to its biological activity. For this compound, its planar, aromatic, and moderately lipophilic nature strongly suggests that passive diffusion across the cell membrane would be a primary mechanism of entry. The mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives involves DNA intercalation, which requires the molecule to enter the cell and the nucleus. eurekaselect.comnih.gov

Computational models can predict the likelihood of passive diffusion based on physicochemical properties like size, charge, and lipophilicity. The lack of significant ionizable groups in the structure of this compound further supports a pH-independent passive diffusion model.

While passive diffusion is probable, the potential for carrier-mediated transport cannot be entirely ruled out without specific studies. For instance, some heterocyclic compounds can be substrates for uptake or efflux transporters (e.g., P-glycoprotein). In silico models can screen for potential interactions with known transporters, which would be a critical step in a full pharmacokinetic workup. eurekaselect.com Given that some derivatives of the parent compound are known to modulate P-glycoprotein, this interaction is a plausible area for investigation. nih.govresearchgate.net

Computational Metabolism Pathway Prediction

Predicting the metabolic fate of a compound is crucial for understanding its efficacy and duration of action. In silico metabolism prediction tools identify potential sites on a molecule that are susceptible to enzymatic modification, primarily by Cytochrome P450 (CYP) enzymes. capes.gov.br

The structure of this compound presents several potential sites for metabolism:

Aromatic Rings (Indole and Quinoxaline): The electron-rich aromatic system is a prime target for oxidation (hydroxylation) by CYP enzymes (e.g., CYP1A2, CYP3A4). This is a common metabolic pathway for quinoxaline-based compounds. researchgate.net

Ethenyl (Vinyl) Group: The double bond of the ethenyl group is susceptible to epoxidation, a common CYP-mediated reaction, which could be followed by hydrolysis to a diol.

Indole (B1671886) Nitrogen: While substituted, the indole ring system can undergo various oxidative transformations.

Computational software predicts these "sites of metabolism" (SOMs) and ranks them based on their reactivity. This allows for the early identification of potentially active or reactive metabolites.

Table 2: Predicted Metabolic Pathways for this compound (Hypothetical)

Metabolic Reaction Enzyme Family (Predicted) Potential Metabolite Significance
Aromatic Hydroxylation Cytochrome P450 (CYP1A, CYP3A) Hydroxy-6-ethenyl-6H-indolo[2,3-b]quinoxaline Phase I metabolism, increases polarity for excretion
Ethenyl Epoxidation Cytochrome P450 (CYP2E1, CYP3A) 6-(oxiran-2-yl)-6H-indolo[2,3-b]quinoxaline Formation of a potentially reactive intermediate
Epoxide Hydrolysis Epoxide Hydrolase 1-(6H-indolo[2,3-b]quinoxalin-6-yl)ethane-1,2-diol Detoxification of the epoxide metabolite
Glucuronidation UDP-glucuronosyltransferases (UGTs) Glucuronide conjugate of a hydroxylated metabolite Phase II metabolism, facilitates rapid excretion

Note: This table represents a predictive overview of likely metabolic transformations. The actual metabolic profile would require experimental validation.

Preclinical Research Methodologies and Models for 6 Ethenyl 6h Indolo 2,3 B Quinoxaline

In Vitro Cellular Assays for Mechanistic Characterization

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of 6H-indolo[2,3-b]quinoxaline derivatives. These assays utilize cultured cancer cell lines to assess cytotoxicity, effects on cell cycle progression, and the induction of programmed cell death (apoptosis).

The selection of appropriate cell lines is a critical first step in the preclinical assessment of potential anticancer compounds. For the 6H-indolo[2,3-b]quinoxaline scaffold, researchers employ a diverse panel of human cancer cell lines to determine the breadth and specificity of its cytotoxic activity. Commonly used cell lines include those derived from various cancer types, providing a broad initial screening platform.

These cell lines include:

Leukemia: HL-60 (promyelocytic leukemia) and T-lymphocyte cell lines such as Molt 4/C8 and CEM are frequently used.

Breast Cancer: MCF-7 is a standard model for hormone-responsive breast cancer.

Colon Cancer: HCT-116 and Caco-2 cell lines are utilized to evaluate activity against colorectal cancers.

Liver Cancer: HepG2 cells are a common model for hepatocellular carcinoma.

Cervical Cancer: HeLa cells are also included in screening panels.

Lung Cancer: A549 serves as a model for non-small cell lung cancer.

Prostate Cancer: PC-3 cells are used for prostate cancer studies.

In addition to cancer cell lines, non-cancerous cell lines like Vero (African green monkey kidney epithelial cells) are used to assess general cytotoxicity and selectivity. Cells are cultured under standard laboratory conditions, including controlled temperature, humidity, and CO2 levels, using appropriate growth media and supplements to ensure their viability and reproducibility of experimental results.

To quantify the cytotoxic effects of 6H-indolo[2,3-b]quinoxaline derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely employed. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. Studies on various derivatives have demonstrated significant cytotoxic activity at micromolar concentrations against cell lines like HL-60.

Flow cytometry is a powerful technique used to analyze the effects of these compounds on the cell cycle. Following treatment, cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research on related indolo[2,3-b]quinoline compounds has shown they can induce cell cycle arrest, a common mechanism for anticancer agents.

Derivative of 6H-indolo[2,3-b]quinoxalineCell LineIC50 (µM)Reference
IDQ-5HL-603.23
IDQ-10HL-604.16
IDQ-11HL-604.31
IDQ-13HL-605.21
IDQ-14HL-604.84
Cisplatin (Reference)HL-605.40
5-Fluorouracil (Reference)HL-606.20

This table is interactive. Click on the headers to sort the data.

Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. The Annexin V-FITC/propidium iodide (PI) dual-staining assay is a standard method for detecting apoptosis by flow cytometry. The principle of this assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Annexin V-FITC , a fluorescently labeled protein, has a high affinity for PS and thus binds to early apoptotic cells.

Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.

This dual-staining allows for the differentiation of cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Another method to confirm apoptosis is the DNA fragmentation assay. During late-stage apoptosis, endonucleases cleave nuclear DNA into fragments, creating a characteristic "ladder" pattern when analyzed by gel electrophoresis.

Given that the 6H-indolo[2,3-b]quinoxaline scaffold is a structural analog of the known topoisomerase inhibitor ellipticine, its effect on topoisomerase enzymes is a subject of investigation. Topoisomerases are critical enzymes that manage DNA topology during replication and transcription. Assays are performed to measure the ability of these compounds to inhibit the unwinding (topoisomerase I) or cleavage and re-ligation (topoisomerase II) of DNA. However, studies have indicated that many 6H-indolo[2,3-b]quinoxaline derivatives, despite their structural similarity to ellipticine, are poor inhibitors of topoisomerase II. This suggests that their primary cytotoxic mechanism is not the poisoning of this enzyme but rather another mode of action, such as direct DNA intercalation.

Biochemical and Biophysical Techniques for Macromolecular Interaction Studies

To complement cellular assays, biochemical and biophysical techniques are employed to directly study the interaction of 6H-indolo[2,3-b]quinoxaline derivatives with their primary molecular target, DNA. The planar structure of the indolo[2,3-b]quinoxaline ring system strongly suggests that these compounds act as DNA intercalating agents.

A variety of spectroscopic and biophysical methods are used to characterize the binding of these compounds to DNA and confirm an intercalative binding mode.

UV-Visible (UV-Vis) Spectroscopy: The interaction of a compound with DNA can be monitored by changes in its UV-Vis absorption spectrum. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift to longer wavelengths) in the compound's absorption bands, which is indicative of the insertion of the planar chromophore between DNA base pairs.

Fluorescence Quenching: Many 6H-indolo[2,3-b]quinoxaline derivatives are fluorescent. The binding to DNA can lead to quenching of this fluorescence. By titrating the compound with increasing concentrations of DNA, the binding constant (K_b), which quantifies the affinity of the compound for DNA, can be determined.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in DNA upon compound binding. The intrinsic CD spectrum of DNA shows a positive band around 275 nm and a negative band around 245 nm. The intercalation of a molecule between the base pairs can induce changes in this spectrum, providing evidence of binding and its effect on DNA structure.

Thermal Denaturation Studies: The stability of the DNA double helix can be measured by monitoring its melting temperature (T_m), the temperature at which half of the double-stranded DNA dissociates into single strands. Intercalating agents stabilize the DNA helix, leading to an increase in its T_m. The magnitude of the T_m increase is correlated with the strength of the interaction. The thermal stability of the complex formed between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is considered an important parameter for their biological activity.

Collectively, these preclinical research methodologies provide a comprehensive profile of the mechanism of action for compounds based on the 6H-indolo[2,3-b]quinoxaline scaffold, establishing their function as DNA intercalators that inhibit cell proliferation and induce apoptosis in cancer cells.

Protein Binding Studies

The interaction of indolo[2,3-b]quinoxaline derivatives with proteins is a key aspect of understanding their pharmacological profiles. While studies specifically on 6-ethenyl-6H-indolo[2,3-b]quinoxaline are not detailed, research on closely related analogues provides significant insights into the protein binding characteristics of this chemical scaffold.

A key study investigated the in vitro interaction between 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ), a derivative of the core structure, and Human Serum Albumin (HSA), the primary transport protein in human circulation. researchgate.netiaea.org This interaction was analyzed under physiological conditions using fluorescence spectroscopy. researchgate.net The results indicated that MIQ has a strong capacity to bind to HSA and quench its intrinsic tryptophan fluorescence. researchgate.netiaea.org

The mechanism of this fluorescence quenching was determined to be a static process, which implies the formation of a stable, non-fluorescent ground-state complex between the MIQ molecule and the HSA protein. researchgate.netiaea.org The binding constant (KA) for this interaction was calculated to be 2.55 × 104 L·mol-1 at 298 K, indicating a strong binding affinity. researchgate.netiaea.org Further analysis of the thermodynamic parameters, derived from experiments at different temperatures, revealed that both the enthalpy change (ΔH°) and entropy change (ΔS°) were negative. iaea.org

The negative ΔH° suggests that the binding process is exothermic and that hydrogen bonds and van der Waals forces likely play a significant role in the formation of the compound-protein complex. The negative ΔS° indicates a decrease in randomness, which is expected when two molecules associate to form a more ordered complex.

Table 1: Thermodynamic Parameters for the Binding of MIQ to HSA iaea.org
ParameterValueTemperature
Binding Constant (KA)2.55 × 104 L·mol-1298 K
Enthalpy Change (ΔH°)NegativeNot specified
Entropy Change (ΔS°)Negative

Spectroscopic Characterization of Compound-Target Complexes

Spectroscopic techniques are fundamental in elucidating the nature of the interaction between a compound and its biological target. For the indolo[2,3-b]quinoxaline scaffold, fluorescence spectroscopy, UV-visible (UV/vis) absorption spectroscopy, and Förster Resonance Energy Transfer (FRET) analysis have been employed to characterize the compound-protein complex.

In the study of the derivative MIQ with HSA, fluorescence emission spectroscopy was the primary method used. researchgate.netiaea.org The experiments were conducted at an excitation wavelength of 260 nm, and the quenching of HSA's natural fluorescence was monitored at different temperatures (298 K, 308 K, and 313 K). researchgate.netiaea.org This strong quenching of the tryptophan fluorescence within HSA upon binding of MIQ provided the basis for calculating the binding parameters. researchgate.net

To further confirm the static quenching mechanism suggested by the fluorescence data, UV/vis absorption spectroscopy was utilized. iaea.org Changes in the absorption spectrum of HSA upon the addition of the compound can help distinguish between static quenching (which involves ground-state complex formation and thus spectral changes) and dynamic quenching (which involves collisional energy transfer and typically does not alter the absorption spectrum of the fluorophore).

Furthermore, the average distance between the bound ligand (acceptor) and the tryptophan residues of HSA (donor) was calculated using FRET theory. iaea.org The distance was determined to be 2.37 nm, providing a spatial characterization of the binding site and confirming that the interaction occurs in close proximity. iaea.org

CRISPR/Cas9 Screening Approaches for Target Identification

Based on the available research, there are no documented studies that have utilized CRISPR/Cas9 screening methodologies for the identification of molecular targets of this compound or other compounds within the indolo[2,3-b]quinoxaline class.

Future Directions and Research Gaps for 6 Ethenyl 6h Indolo 2,3 B Quinoxaline

Exploration of Novel Synthetic Routes and Green Chemistry Applications

A primary research gap for 6-ethenyl-6H-indolo[2,3-b]quinoxaline is the development of efficient and environmentally benign synthetic methodologies. Traditional synthesis of the core scaffold often involves the condensation of an isatin (B1672199) derivative with an o-phenylenediamine (B120857) in acidic conditions, sometimes requiring high temperatures and long reaction times. nih.govbenthamscience.com

Future work should focus on adapting these methods to introduce the ethenyl group. A potential strategy involves the initial synthesis of a precursor, such as 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline, followed by a base-induced elimination reaction to form the desired vinyl group. nih.gov This precursor can be synthesized by condensing 1-(2-bromoethyl)-indole-2,3-dione with 1,2-diaminobenzene. nih.gov

Furthermore, the integration of green chemistry principles is essential for sustainable production. Research should explore:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the condensation step. nih.govbenthamscience.com

Recyclable Catalysts: The use of solid acid catalysts, such as alumina-supported heteropolyoxometalates, could replace corrosive acid catalysts like acetic acid, allowing for easier purification and catalyst reuse. nih.govnih.gov

Advanced SAR Studies and Targeted Analog Design

The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is highly dependent on the nature of the substituents on the heterocyclic core. nih.govresearchgate.net The thermal stability of the compound-DNA complex, a key factor in its mechanism, is influenced by the side chains attached to the nucleus. nih.govresearchgate.net For instance, studies have shown that compounds with a dimethylaminoethyl side chain at the N-6 position bind strongly to DNA, whereas those with morpholinoethyl or 2,3-dihydroxypropyl chains exhibit weaker interactions. nih.gov

For this compound, advanced structure-activity relationship (SAR) studies are needed to understand how the vinyl group influences its pharmacological profile. The ethenyl moiety is an electron-withdrawing group and a Michael acceptor, which could confer unique reactivity and binding modes not seen in derivatives with saturated alkyl or basic side chains.

Future research should systematically design and synthesize analogs to probe the following:

Modifications of the Ethenyl Group: Introducing substituents on the vinyl group (e.g., cyano, ester groups) to modulate its electronic properties and reactivity.

Substitutions on the Aromatic Rings: Placing various functional groups (e.g., hydroxyl, nitro, halogen) on the indole (B1671886) or quinoxaline (B1680401) rings to alter properties like solubility, lipophilicity, and DNA binding affinity.

Bioisosteric Replacement: Replacing the ethenyl group with other small, unsaturated moieties to fine-tune activity.

A systematic QSAR analysis would be invaluable for building predictive models to guide the design of more potent and selective compounds. researchgate.net

Substituent at N-6 Position Observed Effect on DNA Interaction Reference
DimethylaminoethylStrong binding affinity, preference for GC-rich sequences nih.gov
MorpholinoethylWeaker DNA interaction compared to dimethylaminoethyl nih.gov
2,3-DihydroxypropylDoes not significantly reinforce DNA interaction nih.gov
Ethenyl (Vinyl)[Hypothesized] May alter binding via electronic effects or act as a covalent binderN/A

Deeper Elucidation of Complex Molecular Mechanisms

The predominant mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is their ability to intercalate into DNA. nih.govresearchgate.net This interaction stabilizes the DNA duplex and can disrupt cellular processes like replication and transcription, leading to cytotoxic effects. nih.govresearchgate.net However, this may not be the only mechanism. Some derivatives have shown poor inhibitory activity against topoisomerase II but possess significant multidrug resistance (MDR) modulating activity. nih.govresearchgate.net More recently, certain analogs have been identified as inhibitors of other protein targets, such as the SHP1 enzyme. rsc.org

A significant research gap exists in understanding the precise molecular mechanism of this compound. The reactive vinyl group could potentially engage in covalent bonding with nucleophilic residues (e.g., cysteine) in protein targets, leading to a distinct and possibly irreversible mechanism of action compared to purely intercalating analogs.

Future investigations should aim to:

Confirm and quantify DNA intercalation through biophysical techniques like absorption spectroscopy, thermal melting studies, and linear dichroism. nih.gov

Investigate potential covalent interactions with biomolecules using mass spectrometry-based approaches.

Perform unbiased target identification studies to discover novel protein binding partners.

Evaluate its effect on key cellular pathways, including cell cycle progression, apoptosis, and DNA damage response. Studies on related compounds have shown an accumulation of cells in the G2/M phase of the cell cycle. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target mechanism, a systems-level understanding of the cellular response to this compound is required. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the widespread perturbations caused by a bioactive compound.

Currently, there is no published multi-omics data for any 6H-indolo[2,3-b]quinoxaline derivative, representing a major gap in the field. Future research should leverage these technologies to:

Transcriptomics (RNA-Seq): Identify genes and pathways that are up- or down-regulated upon treatment, revealing the primary transcriptional response.

Proteomics: Quantify changes in the cellular proteome to understand how the compound affects protein expression, stability, and post-translational modifications. This could reveal downstream effects of target engagement or identify off-target interactions. frontiersin.org

Metabolomics: Analyze shifts in cellular metabolites to understand the compound's impact on metabolic pathways and cellular energy status.

Integrative Analysis: Combine these datasets to construct comprehensive network models of the compound's mechanism of action, connecting initial binding events to downstream functional outcomes like apoptosis or cell cycle arrest.

This integrated approach can help identify predictive biomarkers of response and uncover unexpected mechanisms of action or resistance.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Validation

Validating the mechanisms and therapeutic potential of this compound requires robust and relevant biological models. Cytotoxicity studies of related compounds have been performed in various cancer cell lines, including human leukemia (HL-60), breast cancer (MDA-MB-231), and human keratinocytes (HaCaT). nih.govrsc.orgrsc.org

While 2D cell culture is a crucial first step, future research must employ more sophisticated models that better recapitulate human physiology and disease states. There is a clear need to:

Utilize a Broader Panel of Cell Lines: Test the compound against diverse cancer types to identify specific vulnerabilities and establish a spectrum of activity.

Develop 3D Culture Models: Employ spheroids or organoids, which mimic the three-dimensional architecture, cell-cell interactions, and nutrient gradients of solid tumors more accurately than monolayer cultures.

Use Co-culture Systems: Investigate the compound's effects in the context of the tumor microenvironment by co-culturing cancer cells with fibroblasts, immune cells, or endothelial cells.

Employ Ex Vivo Models: Use patient-derived tumor slices or organoids to test the compound's efficacy in a setting that preserves the native cellular heterogeneity and architecture of a patient's tumor, providing a stronger translational link.

These advanced models will be critical for validating targets, understanding complex biological responses, and generating the preclinical data necessary to justify further development.

Q & A

Q. What are the standard synthetic routes for preparing the 6H-indolo[2,3-b]quinoxaline core structure?

The core structure is typically synthesized via condensation of isatin with 1,2-phenylenediamine in glacial acetic acid under reflux, following Schunck’s and Marchlewski’s method . For derivatives like 6-ethenyl variants, alkylation is achieved by reacting the core compound with reagents such as 1-chloro-2-dimethylaminoethane hydrochloride in acetone with K₂CO₃ as a base, followed by 24-hour reflux . Key steps include filtration and recrystallization for purification.

Q. How are spectroscopic techniques (NMR, IR) employed to characterize indoloquinoxaline derivatives?

  • ¹H-NMR : Chemical shifts (e.g., δ 7.99–7.54 ppm for aromatic protons) and coupling constants (e.g., J = 8.59 Hz for NH₂ groups) confirm substituent positions and electronic environments .
  • IR : Bands at ~3371 cm⁻¹ (N–H stretching) and 2958 cm⁻¹ (C–H) validate functional groups .
  • 13C-NMR : Peaks between δ 110–145 ppm correlate with aromatic carbons and heterocyclic ring systems .

Q. What are the foundational applications of indolo[2,3-b]quinoxaline derivatives in material science?

These compounds serve as sensitizers in dye-sensitized solar cells due to their extended π-conjugation and tunable electronic properties. Substituents like ethoxy or nitro groups enhance light absorption and charge transfer efficiency .

Advanced Research Questions

Q. How can synthetic yields be optimized for nitro-functionalized indoloquinoxalines?

Catalytic hydrogenation using Pd/C (2.7 atm H₂, 24 h) reduces nitro groups to amines with high efficiency. Solvent choice (e.g., N,N-dimethylacetamide) and controlled pH adjustment (to pH 5 with HCl) minimize side reactions . For nitration, use of potassium nitrate in H₂SO₄ at 0°C prevents over-nitration .

Q. What strategies resolve contradictions in reported biological activity data for antiviral indoloquinoxalines?

  • Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., 6-(2-aminoethyl) groups enhance antiviral activity by improving cellular uptake .
  • Assay Conditions : Standardize cell lines (e.g., Vero cells) and viral titers to reduce variability .
  • Mechanistic Studies : Evaluate interferon induction levels (e.g., ELISA for IFN-α/β) to confirm immunomodulatory roles .

Q. How do reaction conditions influence regioselectivity in alkylation or arylation reactions?

  • Solvent Effects : Acetone promotes nucleophilic substitution at the indole nitrogen, while polar aprotic solvents (e.g., DMF) favor quinoxaline site reactivity .
  • Temperature : Reflux (e.g., 80°C) accelerates alkylation but may increase byproducts like dimerized intermediates .
  • Base Strength : K₂CO₃ (mild base) minimizes hydrolysis of sensitive substituents compared to NaOH .

Methodological Challenges and Solutions

Q. How can purification challenges for hydrophilic indoloquinoxaline derivatives be addressed?

  • Precipitation : Acidify reaction mixtures (e.g., HCl to pH 5) to isolate hydrochlorides .
  • Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients for polar derivatives.
  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals for X-ray diffraction .

Q. What computational methods validate electronic properties for optoelectronic applications?

  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict HOMO/LUMO energies and absorption spectra .
  • TD-DFT : Simulate excited-state transitions to correlate with experimental UV-Vis data (e.g., λmax ~450 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.